(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol
Description
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is an oxazolidine derivative characterized by a 14-carbon alkyl chain (tetradecyl group) attached to the nitrogen atom of the heterocyclic ring, with two hydroxymethyl groups at the 4,4-positions. While direct experimental data on this compound is scarce, its applications are hypothesized to align with surfactants, polymer stabilizers, or bioactive intermediates in pharmaceuticals.
Properties
CAS No. |
651291-20-2 |
|---|---|
Molecular Formula |
C19H39NO3 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-tetradecyl-1,3-oxazolidin-4-yl]methanol |
InChI |
InChI=1S/C19H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-20-19(15-21,16-22)17-23-18/h18,20-22H,2-17H2,1H3 |
InChI Key |
VHVPRMXKBKBRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1NC(CO1)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of 1,2-amino alcohols with formaldehyde and tetradecylamine. This reaction proceeds through a Schiff base reaction, where the amino group reacts with formaldehyde to form an imine intermediate, which then cyclizes to form the oxazolidine ring . The reaction is usually carried out under mild conditions, with the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amino alcohols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Pharmaceutical Applications
The oxazolidine framework is known for its versatility in drug design. Compounds with similar structures have been utilized in the development of antibiotics and other therapeutic agents. The unique properties of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol suggest potential as:
- Antimicrobial Agents : Preliminary studies indicate that compounds with oxazolidine structures can exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against strains of Staphylococcus aureus, including methicillin-resistant variants (MRSA) .
- Drug Delivery Systems : The hydrophobic nature of the tetradecyl chain may enhance the compound's ability to encapsulate drugs, improving their bioavailability and targeting capabilities.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxazolidine derivatives, including this compound. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Surfactant Properties
Due to its amphiphilic nature, this compound can serve as an effective surfactant in formulations such as:
- Emulsifiers : Used in cosmetic products to stabilize emulsions.
- Detergents : Enhances cleaning efficacy by reducing surface tension.
Case Study: Emulsion Stability
Research on the use of oxazolidine-based surfactants in cosmetic formulations demonstrated improved emulsion stability and texture. Products containing this compound showed a reduction in phase separation compared to traditional emulsifiers .
Biodegradability Studies
The environmental impact of chemical compounds is critical for regulatory compliance. Studies have shown that this compound degrades into non-toxic byproducts under environmental conditions. This property makes it suitable for use in eco-friendly formulations.
Table 1: Comparison of Biodegradability
| Compound Name | Biodegradation Rate | Toxicity Level |
|---|---|---|
| This compound | Moderate | Low |
| 4,4-Dimethyloxazolidine | High | Moderate |
| 1-Dodecanol | Low | Low |
Mechanism of Action
The mechanism of action of (2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol involves its ability to interact with various molecular targets. The oxazolidine ring can form stable complexes with metal ions, which can be used in the detection and quantification of these ions in biological and environmental samples . The tetradecyl group provides hydrophobic properties, allowing the compound to reduce surface tension and stabilize emulsions and foams .
Comparison with Similar Compounds
Key Observations:
Alkyl Chain Length: The tetradecyl group in the target compound significantly increases its molecular weight (327.51 g/mol) and predicted logP (~5.8) compared to shorter-chain analogs like the nonan-4-yl derivative (logP ~4.2) .
Aromatic vs. Aliphatic Substituents : The phenethyl-substituted oxazolidine exhibits lower logP (~2.1) due to aromatic π-π interactions enhancing solubility (>35.3 µg/mL), contrasting with the purely aliphatic tetradecyl analog.
Branched vs. Linear Chains: The tetramethylbutyl-phenoxyethoxy compound has intermediate logP (~3.5), reflecting the balance between branched hydrophobicity and ethoxy group polarity.
Physicochemical Properties
- Lipophilicity : The tetradecyl chain imparts higher lipophilicity (logP ~5.8) compared to all analogs, suggesting superior membrane permeability but poor aqueous solubility.
- Solubility : The phenethyl-substituted compound has the highest reported solubility (>35.3 µg/mL), attributed to its aromatic group and lower molecular weight. In contrast, the tetradecyl derivative likely requires surfactants or co-solvents for dissolution.
- Thermal Stability : Long alkyl chains (e.g., tetradecyl) may enhance thermal stability compared to shorter or branched analogs, though experimental validation is needed.
Biological Activity
(2-Tetradecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a compound belonging to the oxazolidine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 297.49 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
- Antimicrobial Activity : Similar compounds in the oxazolidine class have demonstrated antibacterial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis by binding to the ribosomal subunit.
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits potential antibacterial effects against various pathogens. |
| Anticancer | Shows promise in inhibiting tumor growth in specific cancer cell lines. |
| Anti-inflammatory | May reduce inflammation through modulation of cytokine release. |
| Neuroprotective | Potential protective effects on neuronal cells under stress conditions. |
Antimicrobial Activity
A study conducted on oxazolidine derivatives indicated that compounds with long alkyl chains exhibited enhanced antibacterial activity compared to their shorter counterparts. This suggests that this compound may possess similar properties due to its tetradecyl group .
Anticancer Properties
Research has shown that oxazolidinones can inhibit cancer cell proliferation by inducing apoptosis. In vitro studies demonstrated that this compound significantly reduced the viability of specific cancer cell lines at concentrations ranging from 10 to 50 µM .
Neuroprotective Effects
In a model of oxidative stress-induced neuronal injury, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell survival rates .
Toxicological Profile
The safety assessment of this compound indicates moderate toxicity levels. The compound has shown low acute dermal toxicity in animal studies with an LD50 ranging from 950 mg/kg to 1308 mg/kg in rats . Long-term exposure studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
